molecular formula C23H26ClN3O5S B12477831 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12477831
M. Wt: 492.0 g/mol
InChI Key: KHROWHYUOFQNIR-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a morpholinylcarbonyl group, and a piperidinylsulfonyl group attached to a benzamide core. Its unique structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, morpholine, and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

Molecular Formula

C23H26ClN3O5S

Molecular Weight

492.0 g/mol

IUPAC Name

4-chloro-N-[2-(morpholine-4-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H26ClN3O5S/c24-19-9-8-17(16-21(19)33(30,31)27-10-4-1-5-11-27)22(28)25-20-7-3-2-6-18(20)23(29)26-12-14-32-15-13-26/h2-3,6-9,16H,1,4-5,10-15H2,(H,25,28)

InChI Key

KHROWHYUOFQNIR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4)Cl

Origin of Product

United States

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